Hydroxysteroid 17-beta-dehydrogenase 13, commonly referred to as HSD17B13, is an enzyme that plays a crucial role in lipid metabolism and has been implicated in various liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). The compound HSD17B13-IN-57 is a selective inhibitor of this enzyme, which has garnered attention for its potential therapeutic applications in treating liver conditions.
HSD17B13-IN-57 is synthesized from a series of chemical modifications aimed at enhancing the potency and selectivity of HSD17B13 inhibitors. The compound belongs to the class of small molecule inhibitors targeting the hydroxysteroid dehydrogenase family, specifically designed to modulate the activity of HSD17B13, which is associated with lipid droplet metabolism in hepatocytes.
The synthesis of HSD17B13-IN-57 involves several key steps:
The molecular structure of HSD17B13-IN-57 reveals several important features:
HSD17B13-IN-57 undergoes specific chemical reactions that are essential for its activity:
The mechanism by which HSD17B13-IN-57 exerts its effects involves:
HSD17B13-IN-57 exhibits several notable properties:
HSD17B13-IN-57 is primarily investigated for its therapeutic potential in:
HSD17B13-IN-57 selectively targets the catalytic site of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet (LD)-associated enzyme that exhibits retinol dehydrogenase (RDH) activity. Structural analyses reveal that HSD17B13-IN-57 occupies the enzyme's substrate-binding pocket through competitive inhibition, directly blocking its NAD+-dependent oxidation of all-trans-retinol to retinaldehyde [2] [4]. This interaction is facilitated by the compound's high-affinity binding to the conserved Rossmann-fold domain of HSD17B13, disrupting cofactor positioning and catalytic efficiency [4].
Table 1: Enzymatic Parameters of HSD17B13 Inhibition by HSD17B13-IN-57
Parameter | HSD17B13 Alone | + HSD17B13-IN-57 | Change |
---|---|---|---|
Km (μM) | 18.7 ± 2.3 | 42.6 ± 3.8 | +128% |
Vmax | 0.82 ± 0.07 | 0.31 ± 0.04 | -62% |
Catalytic Efficiency | 1.00 | 0.22 | -78% |
This enzymatic suppression reduces hepatic retinoic acid synthesis by ~60% in primary hepatocytes [2], thereby attenuating retinoic acid receptor (RAR)-mediated transcription of lipogenic genes (Srebp1c, Fasn). Consequently, de novo lipogenesis decreases by 45–50% in steatotic models [3] [8]. The compound's specificity is evidenced by its minimal activity against related dehydrogenases (HSD17B11: IC50 >50 μM) [4].
HSD17B13-IN-57 restores lipolytic flux by altering the stoichiometry of LD-associated protein complexes. Mechanistically, HSD17B13 normally sequesters adipose triglyceride lipase (ATGL) and its coactivator comparative gene identification-58 (CGI-58) on LD surfaces, limiting ATGL access to triglycerides [3]. Inhibition by HSD17B13-IN-57 triggers conformational changes in HSD17B13, disrupting its AA71–106 domain-mediated binding to ATGL [4]. This liberation increases CGI-58-dependent ATGL activation by ~3.5-fold, accelerating triglyceride hydrolysis (150% increase in glycerol release) [3].
Table 2: HSD17B13-IN-57-Induced Changes in Lipid Droplet Protein Interactions
Protein Complex | Interaction Strength (Control) | Interaction Strength (+IN-57) | Functional Consequence |
---|---|---|---|
HSD17B13:ATGL | High | Low | Enhanced lipolysis |
CGI-58:ATGL | Low | High | TG hydrolysis ↑ 150% |
HSD17B13:PLIN5 | Moderate | Moderate | No significant change |
Furthermore, HSD17B13-IN-57 reduces LD size by 40–45% in in vitro models of steatosis, as quantified via 3D reconstruction microscopy [3]. This correlates with decreased perilipin-2 (PLIN2) expression and increased LD dispersion, facilitating lipophagic clearance [2] [4].
Beyond retinol metabolism, HSD17B13-IN-57 modulates bioactive lipid species involved in hepatic inflammation. The compound inhibits HSD17B13-mediated metabolism of steroid precursors (e.g., androstenedione→testosterone; Ki = 0.8 μM) and proinflammatory eicosanoids [1] [5]. Crucially, it suppresses the synthesis of leukotriene B4 (LTB4), a potent chemoattractant derived from arachidonic acid, by 70% in Kupffer cells [5]. This occurs through direct inhibition of HSD17B13's oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE), a LTB4 precursor [5].
Table 3: Inflammatory Mediators Modulated by HSD17B13-IN-57
Mediator | Change vs. Control | Relevant Pathway | Biological Effect |
---|---|---|---|
LTB4 | ↓ 68% | Arachidonic acid metabolism | Reduced neutrophil infiltration |
Prostaglandin E2 | ↓ 42% | Cyclooxygenase pathway | Attenuated stellate cell activation |
Testosterone | ↓ 51% | Androgen synthesis | Lowered fibrogenic signaling |
Concomitantly, HSD17B13-IN-57 downregulates hepatic expression of Ccl2 (MCP-1) and Tnfα by 55% and 48%, respectively, in murine MASLD models, contributing to reduced macrophage recruitment and ballooning degeneration [5] [8]. The net effect is a 60% decrease in histological inflammation scores [1].
HSD17B13-IN-57 enhances mitochondrial fitness by reprogramming phospholipid metabolism. Lipidomic profiling of treated livers reveals two key shifts:
These changes stem from HSD17B13-IN-57's indirect upregulation of CEPT1 (choline/ethanolamine phosphotransferase 1; +2.1-fold), a Kennedy pathway enzyme critical for PC synthesis [10]. Elevated PC/PE (phosphatidylethanolamine) ratios (1.8 vs. 1.2 in controls) improve endoplasmic reticulum membrane integrity, reducing stress and promoting β-oxidation [6]. Concurrently, the compound increases carnitine palmitoyltransferase 1A (CPT1A) activity by 50%, driving fatty acid flux into mitochondria [5]. This results in a 35% elevation in ATP production and decreased hepatic malondialdehyde (MDA; -45%), a marker of oxidative stress [6].
Table 4: Key Lipidomic Shifts Induced by HSD17B13-IN-57 in MASLD Models
Lipid Class | Specific Species | Change vs. Control | Biological Significance |
---|---|---|---|
Diacylglycerols (DAG) | DAG 34:3 | ↓ 62% | Reduced PKCε activation |
DAG 36:4 | ↓ 58% | Improved insulin signaling | |
Phosphatidylcholines (PC) | PC 34:3 (PUFA) | ↑ 75% | Enhanced membrane fluidity |
PC 42:10 (PUFA) | ↑ 82% | Increased VLDL secretion capacity | |
Lysophosphatidylcholines | LPC 18:0 | ↓ 40% | Attenuated pro-inflammatory signaling |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2